2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative with a complex substitution pattern. Its structure comprises:
- 1,2,4-triazole core: Substituted at position 4 with an amino group (-NH₂) and at position 5 with a 4-tert-butylphenyl group (a bulky, lipophilic substituent).
- Sulfanyl (-S-) linkage: Connects the triazole to an acetamide moiety.
This molecule’s design combines features that enhance both lipophilicity (tert-butyl group) and polarity (amino and benzyloxy groups), making it a candidate for drug discovery, particularly in antimicrobial or antiviral applications .
Properties
Molecular Formula |
C27H29N5O2S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H29N5O2S/c1-27(2,3)21-11-9-20(10-12-21)25-30-31-26(32(25)28)35-18-24(33)29-22-13-15-23(16-14-22)34-17-19-7-5-4-6-8-19/h4-16H,17-18,28H2,1-3H3,(H,29,33) |
InChI Key |
GIXKAQYFYKUHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce partially or fully reduced triazole derivatives .
Scientific Research Applications
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to the modulation of various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings :
Amino vs. Methoxy Substitution: The amino group in the target compound enables stronger hydrogen-bonding interactions compared to methoxy-substituted analogs (e.g., Analog 1). This may enhance binding to biological targets like enzymes or receptors .
Aryl Group Effects :
- 4-(Benzyloxy)phenyl (target) vs. 2,6-dichlorophenyl (Analog 14): The benzyloxy group improves solubility due to its ether oxygen, while dichlorophenyl analogs exhibit higher electronegativity, favoring interactions with hydrophobic enzyme pockets .
- Pyridinyl substituents (Analog 4) enhance antimicrobial activity, likely due to their ability to coordinate metal ions or form π-π stacking interactions .
Biological Activity Trends: Reverse Transcriptase Inhibition: Analogs with electron-withdrawing groups (e.g., nitro in AM31) show superior activity (IC₅₀ < 20 nM) compared to the target compound, which lacks such substituents . Antimicrobial Activity: The target compound’s tert-butyl group may improve membrane penetration, but its absence of electron-withdrawing groups (e.g., Cl, NO₂) limits potency compared to Analog 14 or KA3 .
Physicochemical and Pharmacokinetic Comparison
| Parameter | Target Compound | Analog 1 | Analog 14 | AM31 () |
|---|---|---|---|---|
| LogP | 3.8 | 4.1 | 5.2 | 2.9 |
| Water Solubility | 12 µg/mL | 8 µg/mL | 5 µg/mL | 25 µg/mL |
| Metabolic Stability | Moderate | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
